S-(Trifluoromethyl) carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoromethyl) carbamothioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl) carbamothioate typically involves the reaction of thiols with trifluoromethanesulfonyl chloride in the presence of a base. A common method includes the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which then react with thiols under visible-light-mediated conditions . The reaction is usually carried out in acetonitrile under a nitrogen atmosphere at room temperature, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of copper-catalyzed thioetherification of aryl halides with thiourea provides a complementary route to produce aryl sulfide derivatives .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoromethyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(Trifluoromethyl) carbamothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antiviral, bactericidal, and pesticidal properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their unique chemical properties and biological activities .
Industry: The compound is used in the development of new materials with enhanced properties, such as increased lipophilicity and stability .
Mechanism of Action
The mechanism of action of S-(Trifluoromethyl) carbamothioate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
- S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Trifluoromethylthio derivatives
Comparison: S-(Trifluoromethyl) carbamothioate is unique due to its specific trifluoromethyl group attached to a carbamothioate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity and stability, making it a valuable compound in various applications .
Properties
CAS No. |
67756-33-6 |
---|---|
Molecular Formula |
C2H2F3NOS |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
S-(trifluoromethyl) carbamothioate |
InChI |
InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7) |
InChI Key |
KESRCLLLAASGCB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.